![molecular formula C15H15FN2O3S B5794722 N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)
N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds involving fluorophenyl and methylphenyl sulfonyl groups, such as N1-(3-fluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, often involves activated fluorophenyl-amine reactions. These reactions allow for the precise control of cation functionality without deleterious side reactions, enabling the direct connection of functional groups into stable phenyl rings (Kim et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(3-fluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide has been characterized through various methods, including FTIR, NMR, and single-crystal X-ray diffraction. These techniques provide insights into the arrangement of molecules, demonstrating how intermolecular hydrogen bonds can form supramolecular networks (Murugavel et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl groups are of interest due to their potential to undergo various transformations. Studies on compounds with sulfonyl groups have shown how these can participate in reactions leading to the formation of new bonds and structures, thereby altering the chemical properties of the compound (Sharma et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, thermal stability, and molecular weight, are crucial for understanding their behavior in different environments. Research has shown that fluoropolymers containing sulfonyl groups exhibit excellent solubility in conventional solvents and good thermal stability, with decomposition temperatures around 500°C, highlighting their robustness (Huang et al., 2005).
Chemical Properties Analysis
The chemical properties of compounds like N1-(3-fluorophenyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, including reactivity and potential for interactions with other molecules, are a key area of study. These properties are influenced by the molecular structure and the presence of functional groups, which can dictate the compound's behavior in chemical reactions and its affinity towards other molecules (Janakiramudu et al., 2017).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11-5-7-14(8-6-11)22(20,21)17-10-15(19)18-13-4-2-3-12(16)9-13/h2-9,17H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXHRMQVOVAAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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